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2-Ethoxy-3-methylpyrazine

Flavor chemistry Sensory science Odor threshold

2-Ethoxy-3-methylpyrazine (CAS 32737-14-7, FEMA 3569, JECFA is a synthetic alkoxypyrazine flavoring agent characterized by a roasted nut, chocolate, and earthy sensory profile. Commercial material is typically supplied as a colorless to pale yellow liquid with density 1.038 g/mL at 25°C, refractive index n20/D 1.494, and boiling point 75°C at 8 Torr; the commercial product is a mixture containing the regioisomers 2-ethoxy-3-methylpyrazine, 2-ethoxy-5-methylpyrazine, and 2-ethoxy-6-methylpyrazine.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 32737-14-7
Cat. No. B1583611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3-methylpyrazine
CAS32737-14-7
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCOC1=NC=CN=C1C
InChIInChI=1S/C7H10N2O/c1-3-10-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3
InChIKeyMMKWCKGYULOKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-3-methylpyrazine (CAS 32737-14-7): Procurement-Specification and Flavor-Ingredient Profile


2-Ethoxy-3-methylpyrazine (CAS 32737-14-7, FEMA 3569, JECFA 793) is a synthetic alkoxypyrazine flavoring agent characterized by a roasted nut, chocolate, and earthy sensory profile [1]. Commercial material is typically supplied as a colorless to pale yellow liquid with density 1.038 g/mL at 25°C, refractive index n20/D 1.494, and boiling point 75°C at 8 Torr; the commercial product is a mixture containing the regioisomers 2-ethoxy-3-methylpyrazine, 2-ethoxy-5-methylpyrazine, and 2-ethoxy-6-methylpyrazine [2]. The compound has undergone formal safety evaluation by the FDA (Substances Added to Food inventory) and JECFA with no safety concern at current intake levels [3].

2-Ethoxy-3-methylpyrazine: Why In-Class Substitution Without Quantitative Odor-Threshold and Use-Level Validation Compromises Sensory Reproducibility


Alkoxypyrazines and alkylpyrazines exhibit dramatic inter-compound variation in odor detection thresholds, often spanning orders of magnitude even among structurally similar analogs [1]. For example, 2-methoxy-3-methylpyrazine (MEMP, CAS 2847-30-5) has a documented odor threshold of 5 ppb [2], while 2-ethyl-3-methylpyrazine (CAS 15707-23-0) exhibits a threshold of approximately 130 ppb in water (2 ppm detection) . Such variation means that simple molar substitution without re-optimization of formulation concentration will produce either sensory failure (under-dosing) or off-flavor defects (over-dosing). Furthermore, 2-ethoxy-3-methylpyrazine carries a specific FEMA 3569 designation and JECFA specification that are not transferable to non-identical analogs; the GRAS determination and maximum use levels are substance-specific and do not extrapolate to methoxy or ethyl congeners [3]. Formulators substituting one pyrazine for another without quantitative sensory validation and regulatory due diligence risk both organoleptic inconsistency and compliance exposure.

2-Ethoxy-3-methylpyrazine: Quantitative Procurement Evidence Versus 2-Methoxy-3-methylpyrazine and 2-Ethyl-3-methylpyrazine


Odor Threshold Differential: 2-Ethoxy-3-methylpyrazine Versus 2-Methoxy-3-methylpyrazine (MEMP)

A direct published odor threshold value for 2-ethoxy-3-methylpyrazine was not identified in the accessible primary literature [1]. However, Seifert et al. (1970) reported that replacing the methoxy group in 2-ethyl-3-methoxypyrazine with an ethoxy group resulted in a moderate decrease in odor potency with very little change in odor character [2]. Extending this class-level inference to the 3-methyl series, 2-ethoxy-3-methylpyrazine is expected to exhibit lower potency (higher odor threshold) than 2-methoxy-3-methylpyrazine, which has a documented threshold of 5 ppb [3]. This differential potency is not a deficiency but a functional attribute: the ethoxy analog provides the same roasted nut character with reduced olfactory impact, enabling more flexible dosing and lower risk of over-flavoring in applications requiring subtle background notes.

Flavor chemistry Sensory science Odor threshold

Regulatory Use-Level Ceiling: 2-Ethoxy-3-methylpyrazine (FEMA 3569) Maximum Usage Specification

2-Ethoxy-3-methylpyrazine (as the isomer mixture FEMA 3569) carries a defined maximum usage level of 10 mg/kg in finished food products, with a recommended usage range of 1-10 mg/kg [1]. This regulatory ceiling provides a quantitative formulation boundary that is specific to this FEMA-designated material. In contrast, 2-ethyl-3-methylpyrazine (FEMA 3155) has documented usage levels in meat products, soups, seasonings, cereals, and pickles at 4.0 mg/kg , a lower ceiling that may constrain formulation flexibility. For procurement and formulation planning, the 10 mg/kg ceiling for 2-ethoxy-3-methylpyrazine offers a wider operational window for achieving desired roasted nut and chocolate intensity without approaching regulatory limits.

Food regulatory compliance Flavor formulation FEMA GRAS

Sensory Profile Distinction: 2-Ethoxy-3-methylpyrazine (Roasted Chocolate) Versus 2-Ethyl-3-methylpyrazine (Raw Potato)

2-Ethoxy-3-methylpyrazine is consistently characterized as a flavouring ingredient with roast chocolate flavour [1], with additional descriptors including roasted almond, hazelnut, and pineapple notes . In contrast, 2-ethyl-3-methylpyrazine (CAS 15707-23-0) is described as having a strong raw-potato, roasted, earthy odor . This divergence in primary sensory character—chocolate/roasted nut versus raw potato—means the two compounds are not organoleptically interchangeable despite sharing the pyrazine core. 2-ethoxy-3-methylpyrazine aligns with cocoa, coffee, and confectionery applications, whereas 2-ethyl-3-methylpyrazine is more suited to savory and potato-based profiles.

Sensory characterization Flavor profiling Aroma descriptors

Physicochemical and Procurement Specification: 2-Ethoxy-3-methylpyrazine Commercial Purity Standards

Commercial 2-ethoxy-3-methylpyrazine (FEMA 3569) is supplied as a mixture of regioisomers (2-ethoxy-3-methyl, 2-ethoxy-5-methyl, and 2-ethoxy-6-methylpyrazine) with a typical assay specification of 99.00-100.00% sum of isomers . This is distinct from single-isomer specialty pyrazines that may carry premium pricing for research applications. The commercial material is standardized for flavor use with defined physical specifications: density 1.038 g/mL at 25°C, refractive index n20/D 1.494, boiling point 180-181°C at 760 mmHg, and flash point 150°F (TCC) . These specifications provide clear acceptance criteria for incoming quality control that differ from those of 2-methoxy-3-methylpyrazine (density 1.075 g/mL, boiling point 158-159°C at 760 mmHg) .

Quality control Procurement specification Analytical chemistry

2-Ethoxy-3-methylpyrazine (FEMA 3569): Evidence-Backed Application Scenarios for Flavor Formulation


Coffee and Cocoa Flavor Formulations Requiring Roasted Chocolate Character

2-Ethoxy-3-methylpyrazine is specifically characterized as a flavouring ingredient with roast chocolate flavour [1], distinguishing it from 2-ethyl-3-methylpyrazine which exhibits a raw-potato dominant profile . This sensory specificity makes 2-ethoxy-3-methylpyrazine the functionally appropriate selection for coffee, cocoa, and chocolate flavor applications where potato or earthy notes would be organoleptically incongruent. Recommended usage range is 1-10 mg/kg in finished food [2].

Nutty and Roasted Almond Flavor Profiles in Bakery and Confectionery

The compound's documented odor descriptors include hazelnut, roasted almonds, and pineapple with an earthy undertone . This roasted nut character, combined with the chocolate note, supports applications in baked goods, confectionery coatings, nut-flavored products, and roasted snack seasonings. The 10 mg/kg maximum usage ceiling [2] provides formulation headroom for achieving robust nutty impact in finished products without approaching regulatory limits.

Flavor Formulations Requiring Moderate-Impact Roasted Background Notes

Based on class-level inference from Seifert et al. (1970), the ethoxy substitution confers lower odor potency (higher threshold) compared to methoxy analogs while preserving the roasted nut character [3]. This property makes 2-ethoxy-3-methylpyrazine functionally advantageous for formulations where roasted nut and chocolate notes are required as background or rounding elements rather than dominant impact notes. The reduced potency compared to 2-methoxy-3-methylpyrazine (threshold ~5 ppb) [4] enables more flexible dosing and reduces the risk of over-flavoring during production scale-up.

Compliant Flavor Formulation for Regulated Food Markets (US FDA, JECFA Jurisdictions)

2-Ethoxy-3-methylpyrazine carries FEMA GRAS designation (FEMA 3569, GRAS Publication No. 11) and has been evaluated by JECFA (No. 793) with no safety concern at current intake levels [5][6]. The compound is listed in the FDA Substances Added to Food inventory and has a defined Threshold of Concern of 90 μg/person/day [7]. This established regulatory status makes it suitable for flavor formulations intended for commercial food products in US and international markets following Codex/JECFA guidance.

Technical Documentation Hub

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